(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Anti-inflammatory selectivity CC vs CXC chemokine discrimination NF-κB pathway

(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 941717-89-1), also designated DMPF-1, belongs to the synthetic chalcone class and is characterized by a 2,5-dimethoxy-substituted phenyl A-ring and a 5-methylfuran B-ring linked through an α,β-unsaturated ketone system. This compound is commercially available from multiple vendors at ≥95% purity and has been the subject of peer-reviewed pharmacological investigations establishing its anti-inflammatory, antinociceptive, and in vivo safety profiles.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 941717-89-1
Cat. No. B3170217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS941717-89-1
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC(=O)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C16H16O4/c1-11-4-5-12(20-11)6-8-15(17)14-10-13(18-2)7-9-16(14)19-3/h4-10H,1-3H3/b8-6+
InChIKeyBKJZERZITZBEIJ-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 941717-89-1 (DMPF-1) Procurement-Qualified Chalcone: Structural Identity and Differentiated Pharmacological Profile


(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 941717-89-1), also designated DMPF-1, belongs to the synthetic chalcone class and is characterized by a 2,5-dimethoxy-substituted phenyl A-ring and a 5-methylfuran B-ring linked through an α,β-unsaturated ketone system [1]. This compound is commercially available from multiple vendors at ≥95% purity and has been the subject of peer-reviewed pharmacological investigations establishing its anti-inflammatory, antinociceptive, and in vivo safety profiles [2]. Unlike many research chalcones that remain at the in vitro screening stage, DMPF-1 possesses published acute and subacute toxicity data, enabling more informed procurement decisions for preclinical development programs [3].

Why Generic Chalcone Substitution Fails: Evidence of 2,5-Dimethoxy Regioisomer Dependence in DMPF-1 (CAS 941717-89-1)


The 2,5-dimethoxyphenyl substitution pattern in DMPF-1 is not interchangeable with the closely related 2,3-dimethoxy regioisomer (DMFP) or the 2,4-dimethoxy analog. Published head-to-head in vivo antinociceptive studies demonstrate that DMPF-1 (2,5-dimethoxy) achieves 98.15% writhing inhibition at 5 mg/kg i.p. versus 91.14% for the 2,3-dimethoxy isomer DMFP at the identical dose and route in the same acetic acid-induced writhing model [1]. Furthermore, DMPF-1 engages a mechanistically distinct polypharmacology—including large-conductance Ca²⁺-activated K⁺ channels, ATP-sensitive K⁺ channels, voltage-dependent K⁺ channels, NO-cGMP signaling, GABA_A receptor, and D2 dopaminergic receptor involvement—whereas DMFP's antinociception is limited to vanilloid (TRPV1) and glutamatergic pathways without opioidergic participation [2][3]. This divergent target engagement profile, driven solely by the positional isomerism of the dimethoxy substituents, means that substituting DMPF-1 with the 2,3- or 2,4-dimethoxy analog in a pain or inflammation program would yield quantitatively and qualitatively different pharmacological outcomes.

DMPF-1 (CAS 941717-89-1) Quantitative Differentiation Evidence Guide: Comparator-Anchored Performance Data for Procurement Decisions


Chemokine Selectivity: DMPF-1 Spares CXC Chemokines While Inhibiting CC Chemokines, Unlike Broad-Spectrum Chalcones

DMPF-1 demonstrated a functionally selective inhibition profile in TNF-α-stimulated A549 human lung epithelial cells: it significantly suppressed secretion of the CC chemokines RANTES, eotaxin-1, and MCP-1 while exerting no measurable effect on the CXC chemokines GRO-α and IL-8 [1]. In contrast, the natural chalcone cardamonin inhibits NF-κB-driven COX-2 and iNOS expression broadly but has not been reported to discriminate between CC and CXC chemokine subfamilies, making DMPF-1 uniquely suited for programs requiring pathway-selective chemokine modulation rather than broad-spectrum inflammatory suppression [2].

Anti-inflammatory selectivity CC vs CXC chemokine discrimination NF-κB pathway

In Vivo Antinociceptive Potency: DMPF-1 (2,5-Dimethoxy) Outperforms 2,3-Dimethoxy Regioisomer DMFP in Acetic Acid-Induced Writhing

In the acetic acid-induced abdominal writhing test in mice, DMPF-1 administered intraperitoneally at 5 mg/kg produced 98.15% inhibition of writhing responses relative to vehicle control [1]. Under identical experimental conditions (same species, same dose of 5 mg/kg i.p., same assay endpoint), the 2,3-dimethoxy regioisomer DMFP achieved 91.14% inhibition [2]. While both compounds exhibit dose-dependent efficacy, DMPF-1's near-complete suppression at the highest dose tested represents a quantitatively superior antinociceptive ceiling effect.

Antinociceptive potency Regioisomer comparison Acetic acid writhing test

In Vivo Antinociceptive Potency: DMPF-1 Shows Superior Inflammatory-Phase Inhibition in Formalin Test Versus DMFP

In the formalin-induced paw-licking test—a biphasic model evaluating both neurogenic (Phase I, 0–5 min) and inflammatory (Phase II, 15–30 min) pain—DMPF-1 at 5 mg/kg i.p. produced 88.2% inhibition in the inflammatory phase [1]. The 2,3-dimethoxy isomer DMFP, at the same 5 mg/kg i.p. dose and in the same experimental paradigm, achieved 80.04% inhibition in the inflammatory phase [2]. For the neurogenic phase, DMPF-1 showed 61.6% inhibition versus DMFP's 68.41%, indicating that DMPF-1's differentiation advantage is specific to inflammatory-phase nociception relevant to chronic inflammatory pain conditions.

Formalin test Inflammatory pain Regioisomer potency comparison

Analgesic Mechanism Differentiation: DMPF-1 Engages Multi-Ion Channel and Receptor Targets Not Recruited by DMFP

Systematic pharmacological dissection using selective antagonists revealed that DMPF-1's antinociception is mediated through a complex polypharmacology network: (i) nitric oxide-cyclic GMP pathway (reversed by L-arginine and ODQ pretreatment), (ii) large-conductance Ca²⁺-activated K⁺ channels (reversed by charybdotoxin), (iii) ATP-sensitive K⁺ channels (reversed by glibenclamide), (iv) voltage-dependent K⁺ channels (reversed by tetraethylammonium), (v) GABA_A receptor (reversed by bicuculline but not phaclofen), and (vi) D2 dopaminergic receptor (reversed by metoclopramide but not haloperidol) [1]. In contrast, the 2,3-dimethoxy analog DMFP's antinociception was attributed only to vanilloid (TRPV1) and glutamatergic system modulation, with neither opioidergic, nitrergic, nor potassium channel involvement demonstrated [2]. The 2,3-dimethoxy isomer DMMF has only been characterized for cytotoxicity, with no analgesic mechanism data available [3].

Analgesic mechanism Potassium channels GABA receptor Dopamine receptor

In Vivo Safety Margin: DMPF-1 Demonstrates No Observable Toxicity at 1000 mg/kg Acute Dose with 28-Day Repeated-Dose Safety Confirmation

In a dedicated acute and subacute toxicity study, a single oral dose of DMPF-1 at 1000 mg/kg produced no mortality, no behavioral abnormalities, and no gross morphological organ changes in mice over a 7-day observation period [1]. In the 28-day repeated-dose subacute arm, DMPF-1 at 0.1–10 mg/kg/day caused no significant alterations in body weight, hematological parameters, serum biochemistry (liver and kidney function markers), or macroscopic/microscopic organ histology [1]. By comparison, published acute toxicity studies on diverse synthetic chalcone derivatives report LD50 values ranging from approximately 520 mg/kg (Chana 1) to 3808 mg/kg, with certain analogs producing visceral organ damage and edema at sub-lethal doses [2][3]. DMPF-1's demonstrated safety at 1000 mg/kg—nearly 2-fold above the lowest chalcone LD50 and 100-fold above its efficacious antinociceptive dose range (0.1–5 mg/kg i.p.)—positions it favorably for preclinical development.

Acute toxicity Subacute toxicity Safety pharmacology NOAEL

Best-Fit Application Scenarios for DMPF-1 (CAS 941717-89-1) Based on Quantified Differentiation Evidence


Preclinical Asthma and Allergic Airway Inflammation Models Requiring CC-Chemokine-Selective Modulation

DMPF-1 is uniquely suited for asthma research programs requiring selective suppression of CC chemokines (RANTES, eotaxin-1, MCP-1) without disrupting CXC chemokine-mediated neutrophil homeostasis. In the ovalbumin-challenged BALB/c murine asthma model, DMPF-1 (0.2–100 mg/kg) significantly reduced CC chemokine secretion and gene expression, Th2 cytokine levels (IL-4, IL-5, IL-13), eosinophil infiltration, goblet cell hyperplasia, and airway hyperresponsiveness [1]. This CC-selective profile is not replicated by cardamonin or other commercially available chalcones with published data, making DMPF-1 the compound of choice for target validation studies focused on chemokine subclass-specific pharmacology in pulmonary inflammation.

Non-Opioid Analgesic Lead Optimization Leveraging Multi-Mechanism Polypharmacology

DMPF-1's engagement of six distinct analgesic target pathways (NO-cGMP, large-conductance Ca²⁺-activated K⁺ channels, ATP-sensitive K⁺ channels, voltage-dependent K⁺ channels, GABA_A receptor, and D2 dopaminergic receptor) without opioid receptor involvement makes it an ideal starting point for non-opioid analgesic development programs [1]. Its high maximal antinociceptive efficacy (98.15% writhing inhibition and 88.2% inflammatory-phase formalin inhibition at 5 mg/kg i.p.) combined with naloxone insensitivity confirms a non-opioid mechanism [2]. Procurement should be prioritized for programs seeking to avoid opioid-related adverse effects (respiratory depression, tolerance, dependence) while maintaining robust analgesic efficacy through multi-target engagement.

Safety Pharmacology and Toxicology Screening with Pre-existing In Vivo Toxicity Documentation

Unlike most research chalcones that lack any published in vivo toxicity data, DMPF-1 benefits from a peer-reviewed acute and subacute toxicity study demonstrating oral safety at doses up to 1000 mg/kg (acute) and 10 mg/kg/day for 28 days (repeated dose) with comprehensive hematological, biochemical, and histopathological evaluation [1]. This pre-existing dataset reduces the upfront investment required for safety characterization and enables more rapid progression to IND-enabling studies. For CROs and pharmaceutical procurement teams, DMPF-1's documented safety profile translates to reduced regulatory risk and accelerated development timelines compared to purchasing uncharacterized chalcone analogs that would require de novo toxicity screening.

Structure-Activity Relationship (SAR) Studies Exploring Dimethoxy Positional Isomer Effects on Polypharmacology

The stark pharmacological divergence between DMPF-1 (2,5-dimethoxy) and its 2,3-dimethoxy isomer DMFP—in both antinociceptive potency (98.15% vs 91.14% writhing inhibition) and mechanistic target breadth (6 vs 2 validated pathways)—provides a well-characterized starting point for medicinal chemistry SAR campaigns [1][2]. DMPF-1's confirmed multi-target pharmacology, combined with the availability of the 2,3- and 2,4-dimethoxy positional isomers as comparator compounds, enables systematic investigation of how dimethoxy substitution pattern dictates target engagement profile. Procurement of DMPF-1 alongside its regioisomers supports rational ligand design studies aimed at optimizing polypharmacology for pain, inflammation, or dual-indication applications.

Quote Request

Request a Quote for (2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.